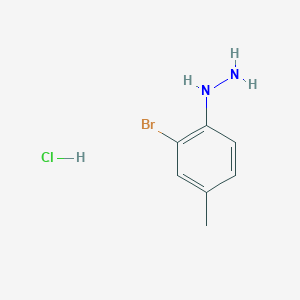

1-(2-Bromo-4-methylphenyl)hydrazine, HCl

Vue d'ensemble

Description

Synthesis Analysis

Hydrazine derivatives are synthesized through various reactions, often involving condensation or nucleophilic substitution. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine is synthesized via the condensation of picryl chloride with hydrazine hydrate . Similarly, 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles are prepared from the reaction of 2-styrylchromones and hydrazine hydrate . These methods suggest that the synthesis of "1-(2-Bromo-4-methylphenyl)hydrazine, HCl" could potentially involve a brominated aromatic compound reacting with hydrazine or its derivatives.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is characterized by spectroscopic methods and X-ray crystallography. For example, the structure of 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine was elucidated using FT-IR, NMR, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of "1-(2-Bromo-4-methylphenyl)hydrazine, HCl" and analyze its crystal packing and intermolecular interactions.

Chemical Reactions Analysis

Hydrazine derivatives participate in various chemical reactions, often leading to the formation of heterocyclic compounds. For instance, the reaction of 4-oxo-4H- benzopyran-3-carbonitriles with hydrazine results in the formation of 3-amino- benzopyrano[4,3-c]pyrazoles . The reactivity of "1-(2-Bromo-4-methylphenyl)hydrazine, HCl" could be inferred from such reactions, suggesting its potential to form heterocyclic structures or undergo nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives, such as energetic properties, crystal packing, and intermolecular interactions, are studied using theoretical computations and experimental techniques. The energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine indicate superior performance compared to other energetic materials . The crystal structure analysis of hydrazine derivatives reveals various non-covalent interactions, such as hydrogen bonding and π-π interactions . These studies provide a basis for predicting the properties of "1-(2-Bromo-4-methylphenyl)hydrazine, HCl," which may include its energetic potential and stability based on intermolecular forces.

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel bromo hydrazine derivatives have been synthesized and characterized, revealing insights into their crystallographic, optical, and molecular properties through techniques such as Density Functional Theory (DFT) calculations and molecular docking studies. These compounds show promise in biological activities and molecular stability due to specific intermolecular interactions (Lalvani et al., 2021).

Corrosion Inhibition

- Synthesized hydrazine compounds have been evaluated for their corrosion inhibition performance on steel surfaces in acidic environments. These studies involve electrochemical methods and theoretical calculations to understand the effectiveness and mechanism of action of these inhibitors (Yadav, Sharma, & Sarkar, 2015).

Fluorescence Probes

- A ratiometric fluorescent probe for detecting hydrazine has been developed, utilizing specific molecular interactions. This probe offers low cytotoxicity, high sensitivity, and suitability for environmental and biological applications, including fluorescence imaging in live cells (Zhu et al., 2019).

Antimicrobial Activities

- Novel Schiff bases containing bromophenyl hydrazine units have been synthesized and assessed for their antimicrobial properties. These compounds exhibit significant activities against bacterial and fungal strains, indicating their potential as antimicrobial agents (Bharti et al., 2010).

Mécanisme D'action

Target of Action

Hydrazines are known to react with aldehydes and ketones to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group .

Mode of Action

The compound interacts with its targets through a nucleophilic reaction. The nitrogen in the hydrazine acts as a nucleophile, competing with oxygen to react with the partially positive carbon in the carbonyl group . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of hydrazones from the reaction of hydrazines with aldehydes or ketones is a well-known biochemical process . The downstream effects of this process would depend on the specific biological context and the particular aldehydes or ketones involved.

Propriétés

IUPAC Name |

(2-bromo-4-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFPIGYCQCPEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-4-methylphenyl)hydrazine, HCl | |

CAS RN |

156941-61-6 | |

| Record name | Hydrazine, (2-bromo-4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156941-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)

![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)

![2-cyano-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3034259.png)

![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)